8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate
Description
This compound features a tricyclic core (tricyclo[7.4.0.0²,⁷]) with an oxygen atom (oxa) embedded in the ring system. The 3,4-dimethoxybenzoate ester substituent contributes electron-donating methoxy groups, enhancing solubility and influencing reactivity. Applications may include pharmaceutical intermediates or materials science due to its rigid, polycyclic architecture .
Propriétés
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-yl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-23-19-9-7-13(11-20(19)24-2)21(22)25-14-8-10-18-16(12-14)15-5-3-4-6-17(15)26-18/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHRLIZKILXNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC4=C3CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are followed, and implementing purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Core Structural Variations
- Target Compound : The 8-oxatricyclo core fused to a benzoate ester distinguishes it from analogs. The methoxy groups at positions 3 and 4 on the benzene ring enhance electronic density .
- 6,10-Di-tert-butyl-4,12-dimethoxy-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene: This analog (C₂₂H₂₈O₃) replaces the benzoate with di-tert-butyl and dimethoxy groups, increasing hydrophobicity. Its monoclinic crystal structure (space group P2₁/n) suggests high stability .
- Lower molecular weight (183.21 g/mol) reduces solubility compared to the target .
- Dithia-Azatetracyclo Derivatives (e.g., 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]) : Sulfur atoms (dithia) replace oxygen, altering electronic properties. The methoxyphenyl group parallels the target’s benzoate but introduces conformational rigidity .
Physicochemical Properties
Key Differentiators and Challenges
- Electronic Effects : Methoxy groups in the target enhance electrophilic substitution reactivity compared to tert-butyl or sulfur-containing analogs.
- Synthetic Complexity : The tricyclic core requires precise cyclization, whereas dithia-azatetracyclo derivatives demand sulfur-specific conditions .
- Stability : Crystalline analogs (e.g., ) exhibit superior thermal stability, while the target’s ester may hydrolyze under acidic/basic conditions .
Activité Biologique
8-Oxatricyclo[7.4.0.0.2,7]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes multiple conjugated double bonds, contributing to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 272.29 g/mol.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, with a reported IC50 value indicating its potency relative to standard antioxidants like ascorbic acid .
Anticancer Activity
Preliminary studies have suggested that 8-oxatricyclo compounds may possess anticancer properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators .
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers .
Anti-inflammatory Effects
Inflammation plays a key role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
- Experimental Results : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
Synthesis Methods
The synthesis of 8-oxatricyclo[7.4.0.0.2,7]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions including cyclization and functional group modifications.
Synthetic Route Overview
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Cyclization Reaction : A key step involves cyclization under acidic conditions to form the tricyclic structure.
- Functionalization : Subsequent reactions introduce methoxy groups and ester functionalities.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is essential for potential therapeutic applications.
Q & A
Q. What are the standard synthetic protocols for preparing 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate?
- Methodological Answer : The compound’s core tricyclic structure can be synthesized via cyclization reactions involving substituted benzaldehyde derivatives. For example, analogous oxa-aza-spiro compounds are synthesized by refluxing precursors (e.g., substituted triazoles or benzothiazoles) with aldehydes in ethanol under acidic conditions (glacial acetic acid) for 4–6 hours . Purification involves solvent evaporation under reduced pressure and filtration. Stereochemical control may require chiral auxiliaries or catalysts, as seen in spirocyclic analogs .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- IR spectroscopy identifies ester carbonyl (C=O, ~1700 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) .
- UV-Vis spectroscopy detects conjugation in the tricyclic system (λmax ~250–300 nm) .
- X-ray crystallography resolves the stereochemistry of the oxatricyclo framework, as demonstrated for related spirocyclic compounds .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : High-polarity solvents (e.g., ethanol, methanol) are preferred for recrystallization due to the compound’s low solubility in non-polar media. Slow evaporation at 4°C enhances crystal formation, as reported for structurally similar tricyclic esters .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
- Methodological Answer : Contradictions in stereochemical outcomes often arise from competing reaction pathways (e.g., axial vs. equatorial addition). Chiral HPLC or capillary electrophoresis separates enantiomers, while dynamic NMR spectroscopy monitors conformational equilibria. For example, spirocyclic analogs with similar complexity were analyzed using temperature-dependent NMR to identify dominant conformers .
Q. What strategies mitigate side reactions during tricyclic ring formation?
- Methodological Answer : Side reactions (e.g., over-oxidation or dimerization) are minimized by:
- Stoichiometric control : Limiting aldehyde equivalents to 1:1 molar ratios with precursors .
- Inert atmosphere : Using nitrogen to prevent oxidation of sensitive intermediates .
- Low-temperature cyclization : Employing −20°C conditions for kinetically controlled ring closure, as seen in azetidine-containing analogs .
Q. How is the biological activity of this compound evaluated in vitro?
- Methodological Answer : Pharmacological screening typically involves:
- Enzyme inhibition assays : Testing against kinases or esterases via fluorescence-based protocols (e.g., NADH-coupled detection) .
- Cellular uptake studies : Using radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
- Cytotoxicity profiling : Employing MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure and regioselectivity in reactions. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., cytochrome P450 enzymes) using crystal structures from the PDB .
Data Contradiction Analysis
Q. How are discrepancies in spectral data between synthetic batches addressed?
- Methodological Answer : Batch-to-batch variations in NMR or IR spectra may indicate impurities (e.g., residual solvents or unreacted aldehydes). Comparative LC-MS profiling identifies contaminants, while preparative TLC purifies minor isomers. For example, a study on azetidine derivatives resolved similar issues by correlating HPLC retention times with mass spectra .
Q. Why do different synthetic routes yield varying bioactivity profiles?
- Methodological Answer : Divergent bioactivity often stems from stereochemical or conformational differences. Pharmacophore mapping (e.g., using Schrödinger’s Phase) compares active vs. inactive analogs to identify critical functional groups. For instance, methoxy positioning in benzoate esters significantly impacts binding to hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
